meso-2,3-Dimethylsuccinic acid

Chiral Resolution Purification Physicochemical Properties

Researchers requiring pure meso isomer for stereospecific synthesis often encounter chiral contamination leading to failed reactions. Our meso-2,3-Dimethylsuccinic acid (CAS 608-40-2) is the 99% pure achiral diastereomer. • Isomer-pure: internal symmetry ensures correct stereochemistry. • Higher mp (200°C) vs racemic mixture facilitates purification. • Key building block for (±)-faranal and 3D magnetic coordination polymers. Procurement: bulk quantities available, global shipping.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 608-40-2
Cat. No. B048973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-2,3-Dimethylsuccinic acid
CAS608-40-2
Synonyms(R*,S*)-2,3-Dimethyl-butanedioic Acid;  Meso-2,3-dimethyl-succinic Acid;  Erythro-2,3-dimethylsuccinic Acid
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C(C)C(=O)O)C(=O)O
InChIInChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+
InChIKeyKLZYRCVPDWTZLH-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meso-2,3-Dimethylsuccinic Acid Overview


meso-2,3-Dimethylsuccinic acid (MDSA, CAS 608-40-2) is the achiral diastereomer of 2,3-dimethylsuccinic acid, characterized by an internal plane of symmetry due to its (2R,3S)-relative stereochemistry . It is a C6 dicarboxylic acid that exists as a white to off-white crystalline powder with a melting point of 200 °C (dec.) and a water solubility of approximately 300 g/L at 15 °C . MDSA serves as a versatile building block in organic synthesis, enabling the stereospecific construction of complex molecules, and as a conformationally rigid ligand in coordination chemistry .

Stereochemical control Achiral meso isomer for erythro-1,2-dimethyl installations
Coordination design Trans-conformation directs 3D framework assembly
Purification Property differences support isomer separation

Why meso-Isomer Substitution Fails


The three stereoisomers of 2,3-dimethylsuccinic acid—the meso form (achiral, (2R,3S)-configuration) and the enantiomeric (2R,3R)- and (2S,3S)-forms—exhibit profoundly different physicochemical properties and solid-state behaviors. These differences are not merely academic; they directly dictate the suitability of each isomer for specific applications. For instance, the meso isomer's unique symmetric conformation leads to a melting point nearly 80 °C higher than its chiral counterparts and a markedly lower aqueous solubility, which are critical parameters for purification and formulation [1]. In materials chemistry, the meso ligand's preference for a trans-geometry directs the formation of three-dimensional coordination polymers, whereas the chiral isomers favor two-dimensional layered structures, fundamentally altering the resulting material's dimensionality, exfoliation properties, and magnetic behavior [2]. Consequently, substituting the meso isomer with the racemic mixture or a chiral analog in a synthesis or material design will likely lead to different reaction outcomes, altered material properties, or complete experimental failure, underscoring the necessity for isomer-pure procurement.

Physical property mismatch
~80 °C melting point difference and solubility shift may alter purification and formulation outcomes.
Dimensionality divergence
Meso trans-geometry yields 3D coordination polymers; chiral gauche-conformation produces 2D, potentially changing exfoliation and porosity.
Magnetic ordering may not transfer
Chiral-based 2D frameworks lack reported antiferromagnetic ordering found in meso-derived 3D structures.

Comparative Evidence: meso-2,3-Dimethylsuccinic Acid


Melting Point & Solubility: Purification Advantage

The meso isomer exhibits a substantially higher melting point (200 °C dec. ) and significantly lower water solubility compared to its racemic counterpart (melting point 118-122 °C ). This large disparity is exploited for purification: racemic material containing ~10% meso isomer can be purified by simple aqueous filtration, as the less soluble meso isomer precipitates and is removed [1].

Melting point difference
Head-to-head
~78–82 °C higher (meso 200 °C dec. vs racemic 118–122 °C)
Supports purification by aqueous filtration
Based on literature melting point data
Chiral Resolution Purification Physicochemical Properties

Conformation Controls MOF Dimensionality (3D vs. 2D)

In the synthesis of transition metal frameworks with Mn, Co, or Zn, the meso-2,3-dimethylsuccinate ligand adopts a trans-geometry, directing the formation of three-dimensional (3D) structures [1]. In contrast, chiral (D and L) isomers of the same ligand prefer a gauche-conformation, which promotes the formation of two-dimensional (2D) layered materials [1]. The study synthesized and characterized seven new frameworks, confirming this isomer-dependent structural divergence.

Framework dimensionality
Head-to-head
Meso → 3D covalent frameworks; chiral → 2D layered frameworks (solvothermal synthesis with Mn, Co, Zn salts)
Isomer-controlled dimensionality for material design
Characterized by single-crystal XRD
Metal-Organic Frameworks (MOFs) Coordination Polymers Crystal Engineering

Magnetic Ordering Exclusive to 3D Frameworks

Magnetic susceptibility measurements on the paramagnetic frameworks reveal that only the three-dimensionally covalently bonded phases containing meso-2,3-dimethylsuccinate in trans-arrangements order magnetically at low temperatures [1]. These frameworks are antiferromagnets, with the Co-based compound undergoing an unusual antiferromagnetic-to-ferromagnetic transition under an applied magnetic field [1]. No magnetic ordering was observed in the 2D frameworks built from chiral ligands.

Magnetic ordering
Head-to-head
Meso-3D: antiferromagnetic ordering; chiral-2D: no magnetic ordering (low-temperature susceptibility)
Magnetic property depends on framework connectivity
Co-based compound shows field-induced transition
Magnetic Materials MOFs Antiferromagnetism

Rare Conglomerate Cocrystal for Chiral Resolution

A 2025 study screening coformers for the chiral resolution of praziquantel identified meso-2,3-dimethylsuccinic acid as a promising candidate [1]. Notably, it showed the potential to form a rare conglomerate cocrystal—a highly desirable outcome for enantiomeric separation—a property not observed for other tested coformers, including malic acid, tartaric acid, methylsuccinic acid, and 2,2-dimethylsuccinic acid [1]. The energetic favorability of this cocrystal formation was further supported by DFT calculations.

Cocrystal type
Head-to-head
Meso isomer: reported potential for conglomerate cocrystal with praziquantel; malic, tartaric, methylsuccinic, 2,2-dimethylsuccinic acids did not show this
May support chiral resolution screening
DFT calculations support energetic favorability
Chiral Resolution Cocrystallization Pharmaceuticals

Stereospecific Building Block for erythro-Natural Products

The meso isomer's internal symmetry and specific erythro-configuration make it an essential starting material for stereospecific syntheses. Documented applications include the synthesis of meso-1,4-diiodo-2,3-dimethylbutane and a selenoacetal with an erythro-configured CHMe-CHMe fragment, which are key intermediates in the total synthesis of the ant trail pheromone (±)-faranal . While chiral isomers could theoretically be used, the achiral meso form provides a more straightforward and cost-effective route to this specific stereochemical outcome without the need for a chiral pool or resolution steps.

Synthetic efficiency
Data to verify
Meso directly installs erythro-1,2-dimethyl fragment; chiral isomers require additional steps or auxiliaries
Reported streamlined route for erythro-motif targets
Demonstrated in (±)-faranal synthesis; source review recommended
Natural Product Synthesis Stereospecific Synthesis Building Block

Application Scenarios for meso-2,3-Dimethylsuccinic Acid


3D Magnetic MOF Design and Synthesis

Researchers aiming to synthesize 3D coordination polymers with cooperative magnetic properties should select the meso isomer. The trans-conformation of the meso ligand directly leads to 3D connectivity and enables magnetic ordering at low temperatures, a feature absent in 2D frameworks from chiral ligands [1]. The study by Saines et al. (2012) provides a clear, comparative structural and magnetic blueprint for this application [1].

Cocrystallization-Based Chiral Resolution

For scientists developing chiral separation methods for racemic APIs, meso-2,3-dimethylsuccinic acid is a high-value coformer candidate. Its demonstrated potential to form a rare conglomerate cocrystal with praziquantel distinguishes it from other common dicarboxylic acid coformers [2]. This unique property can accelerate the screening process and lead to more efficient, industrially viable resolution techniques [2].

Stereospecific Synthesis of erythro-Natural Products

Synthetic chemists targeting molecules like (±)-faranal, or other compounds requiring an erythro-1,2-dimethyl fragment, should utilize the meso isomer as a cost-effective and stereochemically unambiguous starting material . This approach simplifies the synthetic route by directly installing the desired relative stereochemistry, bypassing the need for chiral auxiliaries or separations .

Crystallization for High-Purity Production

For suppliers or large-scale users requiring high-purity meso-2,3-dimethylsuccinic acid, its significantly higher melting point (200 °C) and lower water solubility relative to the racemic mixture (118-122 °C) can be leveraged for an efficient, low-cost purification process . Simple recrystallization or filtration from water can effectively separate the meso isomer from its chiral contaminants, as documented in the literature [3].

Application
Selection Property
Validation Focus
3D Magnetic MOF design and synthesis
Trans-conformation for 3D connectivity
Low-temperature magnetic ordering measurements
Cocrystallization-based chiral resolution
Reported conglomerate cocrystal tendency
Cocrystal screening and resolution yield
Stereospecific synthesis of erythro-natural products
Erythro-1,2-dimethyl fragment installation
Stereochemical outcome without chiral resolution
Crystallization for high-purity production
Significant melting point and solubility differential
Purity verification by aqueous recrystallization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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